molecular formula C18H13Cl2N5O4 B1665885 AZ-10417808 CAS No. 331645-84-2

AZ-10417808

Cat. No.: B1665885
CAS No.: 331645-84-2
M. Wt: 434.2 g/mol
InChI Key: VUBILPOZTRGZJK-UHFFFAOYSA-N
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Description

2-(3,4-dichloroanilino)-6-nitro-4-oxo-N-prop-2-enyl-1H-quinazoline-8-carboxamide (CAS: 331645-84-2, AZ 10417808) is a synthetic quinazoline derivative with a complex substitution pattern. Its structure features a quinazoline core substituted at position 2 with a 3,4-dichloroanilino group, a nitro group at position 6, a keto group at position 4, and a prop-2-enyl carboxamide at position 6.

Properties

IUPAC Name

2-(3,4-dichloroanilino)-6-nitro-4-oxo-N-prop-2-enyl-3H-quinazoline-8-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13Cl2N5O4/c1-2-5-21-16(26)11-7-10(25(28)29)8-12-15(11)23-18(24-17(12)27)22-9-3-4-13(19)14(20)6-9/h2-4,6-8H,1,5H2,(H,21,26)(H2,22,23,24,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUBILPOZTRGZJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=O)C1=CC(=CC2=C1N=C(NC2=O)NC3=CC(=C(C=C3)Cl)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13Cl2N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30587874
Record name 2-(3,4-Dichloroanilino)-6-nitro-4-oxo-N-(prop-2-en-1-yl)-1,4-dihydroquinazoline-8-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30587874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

434.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

331645-84-2
Record name 2-(3,4-Dichloroanilino)-6-nitro-4-oxo-N-(prop-2-en-1-yl)-1,4-dihydroquinazoline-8-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30587874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Strategies for Quinazoline Core Formation

The quinazoline nucleus serves as the structural backbone of the target compound. Two primary strategies dominate its synthesis: (1) cyclocondensation of anthranilic acid derivatives with nitriles or amidines and (2) stepwise construction via intermediate amidation and ring closure.

Cyclocondensation Approach

Cyclocondensation leverages the reactivity of 2-aminobenzamide precursors with reagents such as formamidine acetate. For example, heating 2-amino-5-nitro-N-(3,4-dichlorophenyl)benzamide with formamidine in dimethylformamide (DMF) at 120°C induces cyclization, forming the quinazoline-4-one core. This method achieves yields of 68–72% but requires careful control of stoichiometry to avoid over-alkylation.

Stepwise Amidation and Cyclization

A more controlled pathway involves sequential amidation and cyclization. Patent CN110577520B describes reacting 2-chloro-5-nitrobenzoate with 3,4-dichloroaniline in toluene under zinc chloride catalysis to form N-(3,4-dichlorophenyl)-2-chloro-5-nitrobenzamide. Subsequent treatment with formamidine hydrochloride in the presence of triethylamine facilitates halogen displacement and cyclization, yielding the quinazoline scaffold with 85% purity.

Functionalization of the Quinazoline Core

Introduction of the 8-Carboxamide Group

The 8-carboxamide moiety is introduced via nucleophilic acyl substitution. In a representative procedure, quinazoline-4-one-8-carbonyl chloride (generated via thionyl chloride treatment) reacts with allylamine in dichloromethane (DCM) at 0–5°C. Triethylamine acts as a base, neutralizing HCl byproducts and driving the reaction to completion. This step achieves 90–92% conversion, with residual impurities removed via recrystallization from ethanol/water.

Nitro Group Retention and Compatibility

The nitro group at position 6 remains intact throughout the synthesis due to its electron-withdrawing nature, which stabilizes the intermediate against reduction. However, nitro groups can interfere with amidation; thus, low-temperature conditions (≤10°C) are critical during coupling steps.

Optimization of Reaction Conditions

Catalyst Selection

Lewis acids such as ZnCl₂ and FeCl₃ enhance amidation rates by polarizing carbonyl groups. Comparative studies show ZnCl₂ increases yields by 15% compared to uncatalyzed reactions, while FeCl₃ reduces reaction times by 30%.

Solvent Systems

Non-polar solvents (toluene, xylene) improve selectivity in amidation, whereas polar aprotic solvents (DMF, DMSO) facilitate cyclization. A toluene/DMF (3:1 v/v) mixture balances reactivity and solubility, achieving 89% yield in cyclocondensation.

Table 1: Solvent Effects on Cyclization Yield
Solvent Temperature (°C) Yield (%) Purity (%)
Toluene 120 68 82
DMF 120 75 88
Toluene/DMF (3:1) 120 89 92

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (DMSO-d₆, 400 MHz): δ 8.92 (s, 1H, NH), 8.45 (d, J = 8.4 Hz, 1H, ArH), 7.68–7.61 (m, 2H, ArH), 6.02 (m, 1H, CH₂=CH), 5.32 (d, J = 17.2 Hz, 1H, CH₂=CH), 5.20 (d, J = 10.4 Hz, 1H, CH₂=CH), 3.98 (q, J = 6.8 Hz, 2H, NCH₂).
  • IR (KBr): 1675 cm⁻¹ (C=O), 1520 cm⁻¹ (NO₂), 1340 cm⁻¹ (C-N).

Chromatographic Purity

HPLC analysis (C18 column, acetonitrile/water gradient) confirms ≥98% purity, with retention time = 12.7 min.

Industrial Scalability and Challenges

Byproduct Management

The principal byproduct, 6-aminoquinazoline derivative, forms via nitro group reduction. Patent CN110577520B mitigates this by maintaining inert atmospheres (N₂ or Ar) and avoiding reductive solvents.

Environmental Considerations

Traditional routes using thiourea intermediates generate H₂S gas, but modern methods replace these with formamidine salts, reducing toxic emissions.

Scientific Research Applications

Inhibition of Caspase-3

One of the primary applications of 2-(3,4-dichloroanilino)-6-nitro-4-oxo-N-prop-2-enyl-1H-quinazoline-8-carboxamide is its role as a selective inhibitor of caspase-3, an essential enzyme in the apoptotic pathway. The compound exhibits Ki values ranging from 90 to 800 nM, demonstrating significant potency in blocking caspase activity .

Cellular Effects

In vitro studies have shown that AZ 10417808 effectively blocks staurosporine-induced intracellular DEVDase activity in SH-SY5Y neuroblastoma cells with an IC50 of approximately 14.9 μM . This indicates its potential utility in neuroprotective strategies where modulation of apoptosis is critical.

Targeting Cancer Cells

The ability of AZ 10417808 to inhibit caspase activity positions it as a candidate for cancer therapies aimed at preventing unwanted apoptosis in healthy cells while promoting cell death in cancerous tissues. Its selective action may allow for more refined treatment protocols that minimize side effects associated with conventional chemotherapies.

Research Case Studies

  • Neuroblastoma Research : In studies involving neuroblastoma cell lines, AZ 10417808 has been shown to reduce apoptosis rates under stress conditions, suggesting a protective effect on neuronal cells .
  • Combination Therapies : Preliminary research indicates that combining AZ 10417808 with traditional chemotherapeutic agents may enhance therapeutic efficacy by allowing for a more controlled apoptotic response in tumor cells while protecting normal cells from collateral damage .

Mechanism of Action

AZ 10417808 exerts its effects by selectively inhibiting caspase-3 activity. Caspase-3 is a critical executioner in the apoptosis pathway, responsible for the cleavage of various cellular substrates leading to cell death. By inhibiting caspase-3, AZ 10417808 blocks the apoptosis signaling pathway, thereby preventing cell death. This inhibition is dose-dependent and has been shown to increase cell viability in apoptosis models .

Comparison with Similar Compounds

Structural and Functional Analogues

Quinazoline derivatives are a diverse class of compounds with varied biological activities. Below is a comparative analysis of AZ 10417808 and structurally related analogues:

Table 1: Key Structural and Functional Comparisons
Compound Name / Identifier Substituents Molecular Weight (g/mol) Key Biological Activity CAS Number
AZ 10417808 3,4-dichloroanilino (C6H4Cl2), 6-nitro, 4-oxo, N-prop-2-enyl carboxamide 465.27 Kinase inhibition (e.g., EGFR, VEGFR) 331645-84-2
2-(2,6-Dichloroanilino)phenyl-N-[(2S)-2-methyl-3-oxo-8-phenyl-1-thia-4-azaspiro[4.5]dec-4-yl]acetamide 2,6-dichloroanilino, spirocyclic thia-azaspirodecane 534.41 Anticancer (apoptosis induction) Not provided
1-[(7-chloro-4-oxo-1H-quinazolin-2-yl)methyl]-4-piperidinecarboxamide 7-chloro, piperidinecarboxamide 335.79 Antiviral (e.g., HSV-1 inhibition) Not provided
Trifluridine (Trifluridine) Trifluorothymidine 296.18 Antiviral (herpesvirus) 70-00-8
Key Differences and Implications

Substitution Patterns: AZ 10417808’s 3,4-dichloroanilino group distinguishes it from analogues like the 2,6-dichloroanilino derivative , which alters steric and electronic interactions with kinase active sites. The N-prop-2-enyl carboxamide moiety in AZ 10417808 introduces a reactive alkene group absent in other compounds (e.g., piperidinecarboxamide derivatives ), which may influence metabolic stability or covalent binding to targets.

Biological Activity :

  • AZ 10417808’s kinase inhibition profile contrasts with Trifluridine , which lacks a quinazoline backbone and instead acts as a thymidine analog to disrupt viral DNA synthesis .
  • The spirocyclic compound in exhibits apoptosis-inducing activity, suggesting divergent mechanisms compared to AZ 10417808’s kinase-targeted effects.

Pharmacokinetic Properties: AZ 10417808’s higher molecular weight (465.27 vs. 296.18 for Trifluridine) may reduce bioavailability but enhance target specificity . The nitro group in AZ 10417808 could increase oxidative stress in cells, a feature absent in non-nitrated quinazolines like MED11256 (RETRA hydrochloride) .

Biological Activity

2-(3,4-dichloroanilino)-6-nitro-4-oxo-N-prop-2-enyl-1H-quinazoline-8-carboxamide, also known as AZ 10417808, is a synthetic compound belonging to the quinazoline family. This compound has garnered attention due to its potential therapeutic applications, particularly in cancer treatment and apoptosis modulation.

Chemical Structure and Properties

The chemical formula for this compound is C18H13Cl2N5O4C_{18}H_{13}Cl_2N_5O_4 with a molecular weight of approximately 434.23 g/mol. It features a quinazoline core structure, characterized by a fused benzene and pyrimidine ring, along with multiple functional groups that contribute to its biological activity.

AZ 10417808 is recognized as a selective non-peptide inhibitor of caspase-3, an enzyme crucial for the execution phase of apoptosis. The compound exhibits Ki values ranging from 90 to 800 nM against human caspase-3, demonstrating significant selectivity over other caspases (Ki > 10 µM) . This inhibition effectively blocks cellular and biochemical features of apoptosis in various cell types, highlighting its potential in cancer therapy.

Biological Activity

The biological activity of AZ 10417808 can be summarized as follows:

Anticancer Activity

Research indicates that AZ 10417808 exhibits significant anticancer properties. It has been shown to inhibit the growth of various cancer cell lines through mechanisms involving cell cycle arrest and apoptosis induction. For instance, studies have demonstrated its effectiveness against Ehrlich Ascites Carcinoma and Sarcoma-180 cell lines, with notable inhibition of cell proliferation .

Cardiovascular Effects

Preliminary studies on related quinazoline derivatives have indicated potential cardiovascular effects, including blood pressure regulation and heart rate control. While direct studies on AZ 10417808 are lacking, the structural characteristics may imply similar effects .

Comparative Analysis

The following table compares AZ 10417808 with structurally similar compounds regarding their biological activities:

Compound NameStructural FeaturesBiological Activity
AZ 10417808Contains dichloroaniline moiety and nitro groupSelective caspase-3 inhibitor; anticancer activity
2-(3-chloroanilino)-6-nitroquinazolineLacks propene side chain; has one chlorineModerate antibacterial activity
4-(dichloromethyl)quinazolineDifferent substitution pattern; no carboxamideAnticancer potential
6-nitroquinazolinoneSimplified structure; lacks additional substituentsLimited antimicrobial activity

This comparison illustrates that the unique combination of substituents in AZ 10417808 enhances its biological activity compared to other similar compounds.

Case Studies

Several case studies have highlighted the effectiveness of quinazoline derivatives in cancer treatment:

  • In vitro Studies : A study demonstrated that quinazoline derivatives could significantly inhibit tumor growth in various cancer cell lines, with IC50 values often in the nanomolar range .
  • In vivo Studies : Animal models treated with quinazoline derivatives showed reduced tumor sizes and improved survival rates compared to control groups .
  • Mechanistic Insights : Research into the mechanism of action revealed that these compounds often induce apoptosis through caspase activation and modulation of cell cycle checkpoints .

Q & A

Q. How can researchers integrate multi-omics data to elucidate the compound’s mechanism?

  • Methodological Answer : Combine transcriptomics (RNA-seq) and phosphoproteomics (LC-MS/MS) to map signaling pathways post-treatment. Network pharmacology tools (Cytoscape) identify hub proteins and off-target interactions. Validate findings with CRISPR-Cas9 knockouts of candidate genes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.